Chemical properties and thermodynamic stability of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
Chemical properties and thermodynamic stability of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
An In-depth Technical Guide to the Chemical Properties and Thermodynamic Stability of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde
This guide provides a comprehensive technical overview of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, a compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is not widely published, this document synthesizes established chemical principles and data from analogous structures to offer a predictive yet robust guide to its synthesis, characterization, and stability.
Introduction and Strategic Importance
5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde belongs to a class of compounds featuring a substituted benzaldehyde core linked to a pyridine moiety via an ether bond. This structural motif is of considerable interest in drug discovery. Aromatic aldehydes are known to act as versatile pharmacophores, capable of forming Schiff-base adducts with biological targets.[1] The inclusion of a pyridine ring introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties such as solubility and receptor binding. The bromo-substituent offers a site for further synthetic elaboration, for instance, through cross-coupling reactions, enabling the generation of diverse chemical libraries.
This guide serves as a foundational resource for researchers, providing a proposed synthetic route, detailed protocols for spectroscopic characterization, and a framework for assessing the compound's thermodynamic stability—a critical parameter for the development of any new chemical entity.
Molecular Structure and Physicochemical Properties
The core structure consists of a benzaldehyde ring substituted with a bromine atom at the 5-position and a pyridin-3-ylmethoxy group at the 2-position.
Caption: Chemical structure of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 5-Bromo-2-((pyridin-3-yl)methoxy)benzaldehyde | Nomenclature Rules |
| Molecular Formula | C₁₃H₁₀BrNO₂ | Elemental Composition |
| Molecular Weight | 292.13 g/mol | Calculation |
| CAS Number | Not assigned | Database Search |
| Predicted Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMF, DMSO); limited solubility in water. | Based on functional groups[2] |
| Appearance | Predicted to be a white to pale yellow crystalline solid. | Analogy to similar compounds[3] |
Synthesis and Purification
The most logical and efficient route for the synthesis of this molecule is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[4] In this case, the synthesis proceeds by reacting 5-bromo-2-hydroxybenzaldehyde with 3-(chloromethyl)pyridine. The phenoxide is generated in situ using a suitable base like potassium carbonate.
Caption: Proposed workflow for the Williamson ether synthesis of the title compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on established methods for synthesizing aryl ethers.[5][6]
Materials:
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5-bromo-2-hydroxybenzaldehyde (1.0 eq)[3]
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (3.0 eq). Add anhydrous acetone (or DMF) to create a stirrable suspension (approx. 10 mL per gram of the benzaldehyde).
-
Reagent Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the suspension. The larger excess of base is required to neutralize the HCl salt of the pyridine and to deprotonate the phenol.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting 5-bromo-2-hydroxybenzaldehyde is consumed (typically 4-12 hours).
-
Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde.
Spectroscopic and Chromatographic Characterization
Unequivocal structural confirmation and purity assessment are critical. The following standard analytical techniques are recommended. The predicted spectral data are based on established principles of NMR and IR spectroscopy for the constituent functional groups.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals / Features |
| ¹H NMR | δ 10.3-10.5 ppm (s, 1H): Aldehyde proton (-CHO).δ 8.5-8.7 ppm (m, 2H): Protons on the pyridine ring adjacent to the nitrogen.δ 7.2-8.0 ppm (m, 4H): Aromatic protons on both the benzaldehyde and pyridine rings.δ 6.9-7.1 ppm (d, 1H): Aromatic proton on the benzaldehyde ring.δ 5.2-5.4 ppm (s, 2H): Methylene protons (-O-CH₂-). |
| ¹³C NMR | δ 188-192 ppm: Aldehyde carbonyl carbon (C=O).δ 158-162 ppm: Aromatic carbon attached to the ether oxygen.δ 148-152 ppm: Aromatic carbons adjacent to the pyridine nitrogen.δ 110-140 ppm: Remaining aromatic carbons.δ 115-120 ppm: Aromatic carbon attached to the bromine.δ 68-72 ppm: Methylene carbon (-O-CH₂-). |
| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1580-1600 cm⁻¹: C=C and C=N stretching of the aromatic and pyridine rings.~1240-1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.~1020-1040 cm⁻¹: Symmetric C-O-C stretch of the aryl ether. |
| Mass Spec. (EI) | M⁺ and [M+2]⁺: Characteristic isotopic pattern for a monobrominated compound, with peaks at m/z 291 and 293 in an approximate 1:1 ratio. |
Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[9]
-
Infrared (IR) Spectroscopy: Acquire the spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.
-
Mass Spectrometry (MS): Analyze a dilute solution of the compound via electrospray ionization (ESI) for accurate mass determination or electron impact (EI) to observe fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Assess purity using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% TFA or formic acid). Monitor the eluent using a UV detector at a wavelength where the compound shows strong absorbance (likely around 254 nm and 280 nm).
Chemical Reactivity and Stability
The reactivity of 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde is governed by its three primary functional groups: the aldehyde, the pyridine ring, and the ether linkage.
-
Aldehyde Group: This is the most reactive site. It is susceptible to oxidation to the corresponding carboxylic acid and reduction to a benzyl alcohol. It readily participates in nucleophilic addition reactions, such as the formation of imines (Schiff bases) with primary amines, which is a common strategy in drug design.[1]
-
Pyridine Ring: The nitrogen atom confers a basic character to the molecule, allowing for protonation in acidic media to form a pyridinium salt. This nitrogen is also a nucleophilic site. The pyridine ring itself is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.[11]
-
Ether Linkage: The benzyl ether linkage is generally stable under neutral and basic conditions but can be susceptible to cleavage by strong acids like HBr or HI at elevated temperatures.
-
Aromatic Halogen: The bromine atom can be replaced via nucleophilic aromatic substitution under forcing conditions or, more usefully, can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for further molecular diversification.
Potential Degradation Pathways: The primary stability concern is the oxidation of the aldehyde group to a carboxylic acid, which can be initiated by air (autoxidation), especially in the presence of light or metal catalysts.
Thermodynamic Stability Assessment
Evaluating the thermodynamic stability is crucial for determining a compound's shelf-life, storage requirements, and suitability for formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[12][13]
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